Dinitrogen tetroxide

Vue d'ensemble

Description

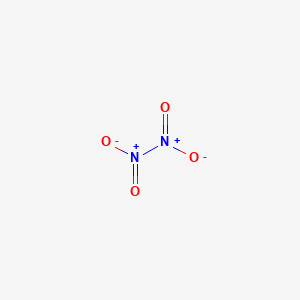

Dinitrogen tetroxide (N₂O₄) is a chemical compound with the molecular formula N₂O₄ and a molar mass of 92.01 g/mol . It exists as a colorless liquid in equilibrium with nitrogen dioxide (NO₂), forming a reddish-brown gas at room temperature due to partial dissociation: $$ \text{N}2\text{O}4 \rightleftharpoons 2\ \text{NO}_2 $$

This equilibrium is temperature-dependent, with higher temperatures favoring NO₂ . Structurally, N₂O₄ consists of two planar nitro groups (-NO₂) connected by a weak N-N bond (1.78 Å), while the N-O bond length is 1.19 Å .

Méthodes De Préparation

Laboratory-Scale Synthesis via Nitric Acid Reduction

Reductive Synthesis Using Al-Zahdi Date

A pioneering method developed by Hussein Ismael Khalaf (2011) utilizes Al-Zahdi date as a reducing agent for nitric acid (HNO₃) to produce N₂O₄ with 99% purity . The reaction exploits the aldose sugars in dates, which act as electron donors to reduce HNO₃. Key steps include:

-

Gradual addition of Al-Zahdi date to concentrated HNO₃ (65–98%) under cooling to manage exothermicity.

-

Evolution of brown NO₂ gas, which dimerizes to N₂O₄ upon passage through a drying tower (packed with P₂O₅/SiO₂) and condensation at −15°C .

-

Yield: 70% (by weight of HNO₃), achieved via optimized stoichiometry and temperature control .

This method avoids catalysts and leverages renewable biomass, making it environmentally favorable. The purity of N₂O₄ is validated by titration with KMnO₄ in H₂SO₃, confirming minimal residual NO₂ or HNO₃ .

Industrial Production via Ammonia Oxidation

Ostwald Process Derivatives

Industrial N₂O₄ production typically integrates the Ostwald process, which oxidizes ammonia (NH₃) to nitric oxide (NO), followed by secondary oxidation to NO₂ and dimerization :

-

Catalytic Oxidation : NH₃ is oxidized to NO over platinum-rhodium gauze at 850–900°C:

. -

NO to NO₂ Oxidation : NO reacts with O₂ at 50–150°C to form NO₂, which equilibrates with N₂O₄:

. -

Condensation : NO₂/N₂O₄ gas is cooled below 21°C to liquefy N₂O₄, achieving >95% purity .

Electrolytic Methods

Electrolysis of HNO₃-N₂O₄ mixtures at 6°C and 45% N₂O₄ concentration yields high-purity N₂O₄ with 85–90% current efficiency. This method minimizes byproducts like HNO₂ and is scalable for continuous production.

Phase Equilibrium Approaches

Temperature and Pressure Optimization

The N₂O₄ ⇌ 2NO₂ equilibrium is highly temperature- and pressure-dependent. Concentrated N₂O₄ solutions (>0.1 M) require:

-

Low Temperatures : Maintaining systems below −10°C to favor N₂O₄ formation .

-

Elevated Pressures : Compressing NO₂ gas to shift equilibrium toward dimerization .

For example, cooling NO₂ to −20°C at 1 atm increases N₂O₄ concentration to 98 mol%, whereas at 25°C, only 15–20% N₂O₄ remains .

Purification and Analytical Techniques

Fractional Distillation

Crude N₂O₄ is purified via fractional distillation under inert atmospheres (e.g., Ar or N₂) to exclude moisture and O₂. This process isolates N₂O₄ from residual NO (bp −152°C) and HNO₃ (bp 83°C) .

Titration and Spectroscopic Validation

-

Titration : Residual NO₂ in N₂O₄ is quantified by reaction with KMnO₄ in acidic media :

. -

FTIR Spectroscopy : Characteristic N–O and N–N stretches at 1260 cm⁻¹ (symmetrical) and 1740 cm⁻¹ (asymmetrical) confirm N₂O₄ purity .

Novel Applications in Organic Synthesis

Oxidative Coupling of Thiols

N₂O₄/charcoal composites (0.41 g N₂O₄ per 1 g charcoal) enable chemoselective oxidation of heterocyclic thiols to disulfides in CH₂Cl₂ at 25°C :

.

Reaction yields exceed 85% within 1–2 hours, demonstrating N₂O₄’s utility as a mild oxidant .

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield | Purity | Scale |

|---|---|---|---|---|

| Al-Zahdi Date Reduction | 65–98% HNO₃, −15°C, 5 min | 70% | 99% | Lab-scale |

| Ostwald Process | 850°C, Pt-Rh catalyst, 50–150°C oxidation | 95% | >95% | Industrial |

| Electrolysis | 6°C, 45% N₂O₄ in HNO₃ | 85–90% | 98% | Pilot plant |

Analyse Des Réactions Chimiques

Types of Reactions: Dinitrogen tetroxide undergoes various chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

Reduction: It can be reduced to nitrogen dioxide under certain conditions.

Substitution: It participates in nitration reactions, where it introduces nitro groups into organic molecules.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include hydrazine and other reducing agents. Conditions typically involve controlled temperatures and pressures.

Nitration Reactions: Reagents such as sulfuric acid and nitric acid are used, often under acidic conditions.

Major Products:

Oxidation: Products include various oxides and nitrates.

Nitration: Products include nitro compounds, which are essential in the production of explosives and dyes.

Applications De Recherche Scientifique

Propellant Applications

Overview:

Dinitrogen tetroxide serves as an oxidizer in rocket propellants, especially in combination with hydrazine-based fuels. Its properties allow it to function effectively in high-energy environments.

Key Benefits:

- Storage: N2O4 can be stored as a liquid at room temperature.

- High Oxygen Ratio: It provides a high oxygen content, enhancing combustion efficiency.

- Positive Heat of Formation: This characteristic contributes to its effectiveness as an oxidizer.

Case Study:

A study highlighted the use of N2O4 in conjunction with aluminum powder as a fuel source, achieving an energy density of 13.7 kJ/g (24.8 kJ/cc), which is superior to many comparable systems .

Catalysis in Chemical Reactions

Overview:

this compound is utilized as a catalyst in various chemical processes, notably in the production of dimethyl sulfoxide (DMSO).

Process Description:

In a patented process, N2O4 is employed as a catalyst for the oxidation of dimethyl sulfide to DMSO. The procedure involves gasifying liquid N2O4 under controlled pressure and temperature conditions to generate nitrogen dioxide, which then facilitates the oxidation reaction .

Advantages:

- Cleaner Production: The process minimizes waste generation and enhances safety during reactions.

- Stable Reaction Conditions: Controlled gasification helps maintain stable reaction parameters, reducing the risk of explosive incidents.

Military Applications

Overview:

N2O4 has critical roles in military operations, particularly for satellite propulsion systems and other defense technologies.

Usage Context:

The Defense Logistics Agency has noted the importance of N2O4 in supporting military satellites, emphasizing its role in providing reliable propulsion systems for defense applications .

Environmental Chemistry

Overview:

Research has been conducted on the environmental impact and behavior of this compound in various ecosystems.

Findings:

Studies indicate that N2O4 can influence atmospheric chemistry and contribute to the formation of nitrogen oxides (NOx), which are significant pollutants. Understanding its properties aids in developing strategies for mitigating its environmental impact .

Educational Applications

Overview:

this compound is also used in educational settings to teach students about chemical reactions and properties.

Teaching Methodology:

Experiments involving N2O4 help students understand concepts such as phase changes and gas behavior under different temperature conditions. These hands-on activities enhance learning by integrating theoretical knowledge with practical applications .

Data Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Propellant Technology | Oxidizer for hydrazine-based rocket fuels | High energy density, liquid storage |

| Chemical Catalysis | Catalyst for DMSO production | Cleaner production, stable reaction conditions |

| Military Operations | Used in satellite propulsion | Critical for defense technologies |

| Environmental Chemistry | Influences atmospheric reactions | Understanding pollution control |

| Educational Experiments | Demonstrates chemical principles | Engages students with practical learning |

Mécanisme D'action

Dinitrogen tetroxide exerts its effects primarily through its strong oxidizing properties. It can donate oxygen atoms to other molecules, facilitating various oxidation reactions. The molecular targets include organic compounds, metals, and other reactive species. The pathways involved often include the formation of intermediate radicals and the subsequent formation of stable oxidation products .

Comparaison Avec Des Composés Similaires

Key Properties :

- Melting point: -11.2 °C

- Boiling point: 21.69 °C

- Density: 1.44 g/mL (liquid)

- Reactivity: Strong oxidizer, hypergolic with hydrazine derivatives .

N₂O₄ is synthesized industrially via the oxidation of NO₂ or by reacting concentrated nitric acid with copper . It is widely used as a rocket propellant oxidizer due to its liquid state at room temperature and compatibility with fuels like hydrazine .

Comparison with Similar Nitrogen Oxides

Nitrogen Dioxide (NO₂)

NO₂ is a paramagnetic, reddish-brown gas that exists in equilibrium with N₂O₄. While N₂O₄ is diamagnetic and less reactive, NO₂ is highly reactive and participates in photochemical smog formation.

| Property | N₂O₄ | NO₂ |

|---|---|---|

| Molecular Weight | 92.01 g/mol | 46.01 g/mol |

| State at 25°C | Liquid/Gas (equilibrium) | Gas |

| Bond Length (N-N/O) | 1.78 Å (N-N) | N/A (monomeric) |

| Applications | Rocket propellant | Air pollutant, intermediate in HNO₃ production |

The equilibrium between N₂O₄ and NO₂ is critical in industrial processes. For instance, in zeolite adsorption studies, N₂O₄ exhibits stronger affinity than NO₂ due to size effects, except in MOR-type zeolites where NO₂ adsorption dominates .

Dinitrogen Trioxide (N₂O₃)

N₂O₃ is a blue-green liquid, often contaminating N₂O₄ samples. Unlike N₂O₄, which dissociates into NO₂, N₂O₃ decomposes into NO and NO₂. Its structure remains less understood, with proposed configurations involving asymmetric NO-NO₂ bonding .

| Property | N₂O₄ | N₂O₃ |

|---|---|---|

| Color | Amber-brown (pure) | Blue-green |

| Stability | Stable below 21.69°C | Unstable, decomposes |

| Synthesis | NO₂ dimerization | NO + NO₂ at low temps |

N₂O₃ contamination in N₂O₄ can alter reactivity, necessitating purification steps like dry air oxidation to remove blue-green tints .

Dinitrogen Pentoxide (N₂O₅)

N₂O₅ is a white solid and a potent nitrating agent.

| Property | N₂O₄ | N₂O₅ |

|---|---|---|

| State at 25°C | Liquid | Solid |

| Reactivity | Oxidizer | Nitrating agent |

| Synthesis | NO₂ dimerization | Ozonolysis of N₂O₄ or HNO₃ dehydration |

N₂O₅ is increasingly replacing mixed acids in industrial nitration due to its efficiency and reduced corrosiveness .

Functional and Structural Comparisons

Solvent Behavior

Pure N₂O₄ is a poor solvent but becomes effective when mixed with co-solvents like nitromethane or ethyl acetate. These mixtures enhance ionization, accelerating reactions with metals (e.g., copper dissolution) . In contrast, N₂O₅ and NO₂ lack this tunable solvent utility.

Material Compatibility

- Ceramics : Carbon/silicon carbide composites exposed to N₂O₄ showed irregular compressive strength changes, attributed to internal structural modifications .

- Alloys : GH4169 superalloy demonstrated Class-I compatibility with N₂O₄ over one year, critical for aerospace applications .

Data Tables

Table 1: Molecular and Thermodynamic Properties

| Compound | Formula | Molar Mass (g/mol) | ΔfH° (kJ/mol) | Key Application |

|---|---|---|---|---|

| N₂O₄ | N₂O₄ | 92.01 | -19.5 | Rocket propellant |

| NO₂ | NO₂ | 46.01 | +33.1 | HNO₃ production |

| N₂O₃ | N₂O₃ | 76.01 | -54.1 (est.) | Laboratory intermediate |

| N₂O₅ | N₂O₅ | 108.01 | -43.1 | Explosives synthesis |

Data sourced from NIST and experimental studies .

Table 2: Compatibility Test Results

| Material | Exposure Condition | Result | Reference |

|---|---|---|---|

| Carbon/SiC Ceramic | 1% N₂O₄, 1 month | Compressive strength variability | |

| GH4169 Superalloy | N₂O₄, 1 year | No significant degradation |

Activité Biologique

Dinitrogen tetroxide (N₂O₄) is a chemical compound that has garnered attention due to its potent biological activity, particularly in toxicological contexts. As a powerful oxidizer, it is primarily known for its use as a rocket propellant, but its biological implications are significant as well. This article aims to provide a comprehensive overview of the biological activity of N₂O₄, supported by data tables, case studies, and detailed research findings.

This compound exists in equilibrium with nitrogen dioxide (NO₂), which plays a crucial role in its biological effects. The equilibrium can be represented as follows:

This reaction is temperature-dependent, with N₂O₄ being favored at lower temperatures. The compound's ability to release NO₂ contributes to its reactivity and toxicity.

Mechanisms of Biological Activity:

- Oxidative Stress: N₂O₄ can generate reactive nitrogen species (RNS) upon decomposition, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

- Inflammatory Response: Exposure to N₂O₄ has been shown to induce inflammatory responses in various biological systems. The production of pro-inflammatory cytokines can lead to tissue damage and contribute to diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Neurotoxicity: Studies indicate that inhalation of N₂O₄ can result in neurotoxic effects, potentially leading to neurological deficits and cognitive impairments .

Case Study: Acute Inhalation Poisoning

A notable case study involved a patient admitted for acute inhalation poisoning from N₂O₄. The clinical data revealed symptoms such as respiratory distress, pulmonary edema, and neurological symptoms, emphasizing the compound's acute toxicity .

Table 1: Clinical Symptoms of N₂O₄ Poisoning

| Symptom | Description |

|---|---|

| Respiratory Distress | Difficulty breathing, wheezing |

| Pulmonary Edema | Fluid accumulation in lungs |

| Neurological Symptoms | Confusion, dizziness |

| Gastrointestinal Issues | Nausea, vomiting |

Research Findings

Numerous studies have investigated the effects of N₂O₄ on various biological systems. Here are some key findings:

- Bacterial Inhibition: Research has demonstrated that N₂O₄ exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the generation of reactive nitrogen species that disrupt bacterial cell membranes .

- Cellular Effects: In vitro studies show that exposure to N₂O₄ leads to increased levels of oxidative stress markers in human lung epithelial cells. This suggests a potential role in the pathogenesis of respiratory diseases .

Table 2: Summary of In Vitro Studies on N₂O₄

Q & A

Basic Research Questions

Q. What is the molecular structure and bonding configuration of dinitrogen tetroxide, and how do these properties influence its reactivity?

this compound (N₂O₄) has a planar geometry with two nitro groups (-NO₂) connected by a single N–N bond. The bond distances are 1.78 Å (N–N) and 1.19 Å (N–O), and the molecule exhibits resonance stabilization. This structure enables reversible dissociation into NO₂ (2 NO₂ ⇌ N₂O₄), which underpins its equilibrium behavior and redox reactivity. Computational studies (e.g., SMILES: O=N(=O)N(=O)=O, InChIKey: WFPZPJSADLPSON-UHFFFAOYSA-N) confirm the delocalized electron density across the O–N–N–O framework .

Q. What experimental methods are used to synthesize and purify this compound in laboratory settings?

N₂O₄ is synthesized via:

- Oxidation of NO₂ gas followed by condensation at low temperatures (<21.3°C).

- Reaction of concentrated nitric acid (HNO₃) with copper metal, producing NO₂ gas that dimerizes upon cooling.

- Electrolysis of nitric acid–N₂O₄ mixtures, optimized at 45% N₂O₄ concentration and 6°C for high current efficiency . Purification involves fractional distillation under inert atmospheres to minimize contamination by NO or HNO₃.

Q. How do thermodynamic parameters govern the equilibrium between N₂O₄ and NO₂, and how is the equilibrium constant calculated?

The equilibrium constant K for N₂O₄ ⇌ 2 NO₂ is derived using Gibbs free energy data (ΔG°). At 25°C, K = 6.9, calculated as:

where ΔG° = 4.73 kJ/mol, R = 8.314 J/(mol·K), and T = 298 K. Experimental validation uses UV-Vis spectroscopy to monitor NO₂ concentration changes .

Q. How does the addition of co-solvents modify the solvent properties of liquid N₂O₄?

Co-solvents like nitromethane (CH₃NO₂) increase the dielectric constant (ε = 37), enhancing N₂O₄’s self-ionization:

This property is critical for dissolving ionic compounds in non-aqueous synthesis. Conductivity measurements and Raman spectroscopy track ion-pair formation .

Advanced Research Questions

Q. What computational approaches resolve contradictions in the potential energy surface (PES) of N₂O₄ isomer interconversion?

First-principles studies (e.g., CCSD(T)/CBS) address limitations of density functional theory (DFT) in modeling static correlation effects. Five isomers (e.g., cis-ONO-NO₂, trans-ONO-NO₂) are analyzed using reaction path sampling, revealing transition states and activation energies. Discrepancies arise in bond dissociation barriers due to multi-reference character, necessitating coupled-cluster methods for accuracy .

Q. How does confinement in porous materials like zeolites alter the adsorption equilibrium of N₂O₄/NO₂ mixtures?

Reactive Monte Carlo (RxMC) simulations show zeolite topology (e.g., FAU, MOR) enhances N₂O₄ dimerization by 20–30% compared to bulk phases. MOR zeolite exhibits selective NO₂ adsorption at specific sites due to pore geometry, validated via adsorption isotherms and in situ IR spectroscopy .

Q. What methodologies assess the long-term compatibility of N₂O₄ with structural alloys like GH4169 for aerospace applications?

Accelerated aging tests involve soaking GH4169 in N₂O₄ for 1 year under controlled pressure (1–5 atm) and temperature (-11°C to 21°C). Post-test analysis includes:

- Tensile testing to evaluate mechanical degradation.

- SEM/EDS for surface corrosion and oxide layer composition. Results show Class-I compatibility (≤5% yield strength loss) under standard conditions .

Q. How do electrolysis parameters influence the electro-oxidation of N₂O₄ to dinitrogen pentoxide (N₂O₅)?

Using RuO₂-IrO₂/Ti anodes and IrO₂/Ti cathodes in a semi-continuous reactor, optimal conditions are:

- N₂O₄ concentration: 45% in HNO₃.

- Temperature: 6°C.

- Flow rate: 63 mL/min. Current efficiency peaks at 85%, with energy consumption minimized to 2.1 kWh/kg N₂O₅. Cyclic voltammetry confirms anode stability over 500 cycles .

Q. What mechanisms explain N₂O₄’s role in dissociating gas cycles for advanced power generation?

In closed-cycle turbines, N₂O₄ is compressed, heated to 500°C (dissociating into NO₂), and expanded through a turbine. Post-expansion cooling (20°C) reforms N₂O₄, recovering 70% of input energy. Thermodynamic modeling shows a 15% efficiency gain over inert gases due to variable molecular weight effects .

Q. How do reaction kinetics and mass transfer govern N₂O₄ absorption in nitric acid systems?

Absorption follows a first-order rate law:

where k = 0.045 s⁻¹ (bubble-cap trays) and D = 1.2×10⁻⁹ m²/s (diffusion coefficient). Henry’s law constants (H = 0.12 m³·atm/kmol) are derived from gas-liquid chromatography .

Propriétés

InChI |

InChI=1S/N2O4/c3-1(4)2(5)6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPZPJSADLPSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O4 | |

| Record name | NITROGEN TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | dinitrogen tetroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dinitrogen_tetroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893116 | |

| Record name | Nitrogen tetroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.011 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrogen tetroxide appears as red-brown liquid with a sharp, unpleasant chemical odor. Low-boiling (boiling point 21.15 °C) and held as a liquid by compression. Density 1.448 g / cm3. Consists of an equilibrium mixture of brown NO2 (nitrogen dioxide) and colorless N2O4 (dinitrogen tetroxide). Evolves poisonous brown vapors. Cylinders and ton containers may not be equipped with a safety relief device. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing., Liquid, Colorless gas; [HSDB] Red-brown liquid with a sharp unpleasant odor (kept liquid by compression); bp = 21.15 deg C; [CAMEO] | |

| Record name | NITROGEN TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen oxide (N2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrogen tetroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

70.1 °F at 760 mmHg (USCG, 1999), 21.15 °C | |

| Record name | NITROGEN TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen tetroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reacts with water | |

| Record name | Nitrogen tetroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.45 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.45 g/cu cm at 20 °C | |

| Record name | NITROGEN TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen tetroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1551 mmHg (USCG, 1999), 904.0 [mmHg], 9.04X10+2 mm Hg at 25 °C | |

| Record name | NITROGEN TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen tetroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrogen tetroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, Yellow liquid below 22 °C, Colorless liquid; equilibrium with NO2, Brown liquid under pressure /Nitrogen dioxide/ | |

CAS No. |

10544-72-6 | |

| Record name | NITROGEN TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen oxide (N2O4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10544-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen tetroxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitrogen-tetroxide-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitrogen oxide (N2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrogen tetroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitrogen tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINITROGEN TETROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9APC3P75A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrogen tetroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

11.8 °F (USCG, 1999), -9.3 °C | |

| Record name | NITROGEN TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen tetroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.